- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216,
Cas no 938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine)
![2,4,7-Trichloropyrido[2,3-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/938443-20-0x500.png)
938443-20-0 structure
商品名:2,4,7-Trichloropyrido[2,3-d]pyrimidine
CAS番号:938443-20-0
MF:C7H2Cl3N3
メガワット:234.469877719879
MDL:MFCD11109463
CID:796680
PubChem ID:37819133
2,4,7-Trichloropyrido[2,3-d]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine
- Pyrido[2,3-d]pyrimidine,2,4,7-trichloro-
- 2,4,7-trichloro-pyrido[2,3-d]pyrimidine
- zlchem 38
- PubChem20630
- C7H2Cl3N3
- QC-8
- ZLB0025
- DNFDLCRLLQVUQK-UHFFFAOYSA-N
- RW3233
- 6004AC
- PB20564
- FCH1402532
- SY011612
- AM807611
- ST2403652
- AX8158866
- AB0080808
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine (ACI)
- MFCD11109463
- J-507091
- EN300-3253335
- Z1269166412
- SCHEMBL1216985
- A844720
- DTXSID00653353
- CS-B0238
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine, AldrichCPR
- AS-41727
- 2,4,7-tris(chloranyl)pyrido[2,3-d]pyrimidine
- PYRIDO[2,3-D]PYRIMIDINE, 2,4,7-TRICHLORO-
- AKOS015850445
- AC-24556
- DB-079720
- 938443-20-0
-
- MDL: MFCD11109463
- インチ: 1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H
- InChIKey: DNFDLCRLLQVUQK-UHFFFAOYSA-N
- ほほえんだ: ClC1N=C2C(C=CC(=N2)Cl)=C(Cl)N=1
計算された属性
- せいみつぶんしりょう: 232.93100
- どういたいしつりょう: 232.931
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 38.7
じっけんとくせい
- 密度みつど: 1.685
- ゆうかいてん: Not available
- ふってん: 316.4±42.0℃ at 760 mmHg
- フラッシュポイント: Not available
- 屈折率: 1.688
- PSA: 38.67000
- LogP: 2.98500
- じょうきあつ: Not available
2,4,7-Trichloropyrido[2,3-d]pyrimidine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 2811 6.1 / PGIII
- 危険カテゴリコード: 25-41
- セキュリティの説明: 26-39-45
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,4,7-Trichloropyrido[2,3-d]pyrimidine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,4,7-Trichloropyrido[2,3-d]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D494931-1G |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 97% | 1g |
$140 | 2024-05-23 | |
eNovation Chemicals LLC | K04776-1g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | >95% | 1g |
$280 | 2024-05-23 | |
eNovation Chemicals LLC | K04776-25g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | >95% | 25g |
$4000 | 2024-05-23 | |
eNovation Chemicals LLC | K13258-5g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 97% | 5g |
$1800 | 2023-05-08 | |
eNovation Chemicals LLC | D494931-500MG |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 97% | 500mg |
$100 | 2024-05-23 | |
Enamine | EN300-3253335-1.0g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 1.0g |
$114.0 | 2025-03-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML660-1g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95+% | 1g |
2536.0CNY | 2021-08-04 | |
Enamine | EN300-3253335-0.05g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 0.05g |
$26.0 | 2025-03-18 | |
Enamine | EN300-3253335-0.1g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 0.1g |
$40.0 | 2025-03-18 | |
Enamine | EN300-3253335-0.5g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 0.5g |
$89.0 | 2025-03-18 |
2,4,7-Trichloropyrido[2,3-d]pyrimidine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 100 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
リファレンス
- Preparation of heterocycles as mTOR inhibitors, China, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt → 70 °C; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
リファレンス
- Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C
リファレンス
- Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
リファレンス
- Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer., United States, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C
リファレンス
- Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer, China, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 25 °C; 0.5 h, 70 °C; 70 °C → 25 °C
1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C
リファレンス
- Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C
1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C
リファレンス
- Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
リファレンス
- Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, rt → 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
リファレンス
- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled
1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled
リファレンス
- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C
リファレンス
- Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
リファレンス
- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; cooled
1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C
1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C
リファレンス
- Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
2,4,7-Trichloropyrido[2,3-d]pyrimidine Raw materials
2,4,7-Trichloropyrido[2,3-d]pyrimidine Preparation Products
2,4,7-Trichloropyrido[2,3-d]pyrimidine 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine) 関連製品
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:938443-20-0)2,4,7-Trichloropyrido[2,3-d]pyrimidine

清らかである:99%
はかる:5g
価格 ($):512.0